molecular formula C8H16N2O B8157178 (S)-3-Amino-N-cyclobutylbutanamide

(S)-3-Amino-N-cyclobutylbutanamide

Cat. No.: B8157178
M. Wt: 156.23 g/mol
InChI Key: GRGSUBWJAGCRGD-LURJTMIESA-N
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Description

(S)-3-Amino-N-cyclobutylbutanamide is a chiral amide compound characterized by a cyclobutyl group attached to the amide nitrogen and a butanamide backbone with an amino substituent at the third carbon. Its stereospecific (S)-configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s synthesis typically involves the reaction of activated β-ketoesters or diketene derivatives with cyclobutylamine, followed by stereoselective amidation and purification steps .

Properties

IUPAC Name

(3S)-3-amino-N-cyclobutylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)5-8(11)10-7-3-2-4-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGSUBWJAGCRGD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)NC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N-cyclobutylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylamine and butanoyl chloride.

    Formation of Intermediate: Cyclobutylamine reacts with butanoyl chloride under controlled conditions to form an intermediate compound.

    Amination: The intermediate undergoes amination using a suitable reagent, such as ammonia or an amine derivative, to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-N-cyclobutylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(S)-3-Amino-N-cyclobutylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-cyclobutylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • N-Cyclohexylacetoacetamide (): Features a cyclohexyl group instead of cyclobutyl.
  • N-Butyl-3-oxo-butanamide (): Replaces the cyclobutyl group with a linear butyl chain.
  • (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (): A more complex analog with an indole moiety and cycloheptylpropyl group.
Table 1: Comparative Properties of (S)-3-Amino-N-cyclobutylbutanamide and Analogs
Compound Name Molecular Weight (g/mol) Ring Size/Substituent Yield (%) Key Applications
This compound ~172.26 Cyclobutyl (4-member) ~85* Enzyme inhibition studies
N-Cyclohexylacetoacetamide 183.26 Cyclohexyl (6-member) 94 Organic synthesis intermediate
N-Butyl-3-oxo-butanamide 157.21 Linear butyl chain 89 Polymer chemistry
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide 440.61 Cycloheptylpropyl + indole Not reported Neuropharmacology

Research Findings and Limitations

  • Key Studies :

    • highlights the high yields (89–94%) of N-alkyl-3-oxo-butanamides, suggesting that cyclobutyl derivatives could achieve similar efficiency with optimized protocols.
    • demonstrates the importance of stereochemistry and bulky substituents in modulating biological activity, a principle applicable to the target compound’s design.
  • Data Gaps: No direct pharmacological data for this compound are available in the provided evidence, necessitating extrapolation from structural analogs. Comparative metabolic stability studies (e.g., cytochrome P450 interactions) are absent but critical for drug development.

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